Vinglycinate sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C96H132N10O30S3 |

|---|---|

Molecular Weight |

2002.3 g/mol |

IUPAC Name |

methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4) |

InChI Key |

DVPVGSLIUJPOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Vinglycinate Sulfate: An In-depth Technical Guide on the Mechanism of Action on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinglycinate sulfate, a semi-synthetic derivative of vinblastine, is a member of the vinca alkaloid family of chemotherapeutic agents. These agents are renowned for their potent anti-mitotic activity, which stems from their ability to disrupt microtubule dynamics, a critical component of cellular division and other essential cellular functions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on microtubules, drawing upon the established understanding of vinca alkaloids and data from closely related compounds. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular consequences, and methodologies for studying this class of compounds.

Introduction to this compound and Microtubule Dynamics

This compound is a vinca alkaloid, a class of drugs derived from the Madagascar periwinkle, Catharanthus roseus.[1] Like other members of its class, including vincristine and vinblastine, this compound's primary therapeutic effect is achieved by targeting microtubules.

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. They are integral components of the cytoskeleton, playing crucial roles in:

-

Mitosis: Forming the mitotic spindle necessary for the segregation of chromosomes during cell division.

-

Intracellular Transport: Acting as tracks for the movement of organelles, vesicles, and proteins.

-

Cell Shape and Motility: Contributing to the maintenance of cell structure and enabling cell movement.

The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. This dynamic instability is precisely what is targeted by vinca alkaloids.

Core Mechanism of Action: Disruption of Microtubule Polymerization

The fundamental mechanism of action of this compound, consistent with other vinca alkaloids, involves the inhibition of microtubule polymerization.[1] This is achieved through the specific binding of the drug to tubulin dimers.

Binding to Tubulin

Inhibition of Microtubule Assembly

By binding to tubulin dimers, this compound effectively sequesters the available pool of tubulin, shifting the equilibrium away from microtubule formation. At substoichiometric concentrations, vinca alkaloids can bind to the ends of existing microtubules, suppressing their dynamic instability. At higher concentrations, they lead to the disassembly of microtubules. This disruption of the microtubule network has profound consequences for the cell.

Cellular Consequences

The most prominent cellular effect of disrupting microtubule dynamics is mitotic arrest.[1] In the presence of this compound, cells are unable to form a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are properly attached to the spindle. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), the primary mechanism by which vinca alkaloids exert their anti-cancer effects.

Quantitative Data on Vinca Alkaloid Activity

While specific quantitative data for this compound is limited in publicly accessible literature, data from the closely related and well-studied vinca alkaloid, vinorelbine, provides a valuable reference for understanding the potency of this drug class.

| Parameter | Vinorelbine | Reference Compound | Notes |

| Tubulin Binding | High Affinity (nM range) | Vinblastine | Specific Kd values vary depending on experimental conditions. |

| Inhibition of Microtubule Polymerization (IC50) | ~1-5 µM | Colchicine, Vinblastine | In vitro assays using purified tubulin. |

| Induction of Mitotic Arrest | 10-100 nM | Paclitaxel | Effective concentrations in cell culture, leading to >90% of mitotic cells being arrested.[2] |

| Cell Viability (IC50) | Varies by cell line (nM to µM range) | Doxorubicin | Dependent on the specific cancer cell line and duration of exposure. |

Note: The provided data for vinorelbine should be considered as a proxy to illustrate the expected potency of this compound. Experimental determination of these values for this compound is essential for a precise understanding of its activity.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound initiates a cascade of cellular signaling events, primarily leading to apoptosis.

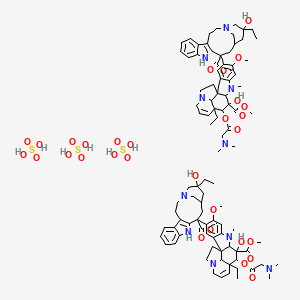

Caption: Signaling pathway of this compound leading to apoptosis.

The study of this compound's effect on microtubules involves a series of well-established experimental protocols.

Caption: Experimental workflow for a tubulin polymerization assay.

Detailed Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Objective: To determine the IC50 value of this compound for the inhibition of microtubule polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Protocol:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (DMSO).

-

-

Assay Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

The increase in absorbance at 340 nm is proportional to the mass of microtubules formed.

-

Determine the rate of polymerization and the steady-state absorbance for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound for reducing the viability of a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the drug-containing medium or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound exerts its potent anti-cancer activity by acting as a microtubule-destabilizing agent. Through its high-affinity binding to β-tubulin, it inhibits microtubule polymerization, leading to the disruption of the microtubule network, mitotic arrest, and subsequent induction of apoptosis in rapidly dividing cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other microtubule-targeting agents, which remain a cornerstone of cancer chemotherapy. Further research to determine the specific quantitative parameters of this compound's interaction with tubulin will provide a more complete understanding of its pharmacological profile.

References

Vinglycinate Sulfate: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinglycinate sulfate is a semi-synthetic derivative of vinblastine, a naturally occurring vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus). As a member of the vinca alkaloid family of chemotherapeutic agents, this compound exhibits antineoplastic properties by interfering with microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

Vinglycinate is structurally characterized as the 4-O-deacetyl-4-(N,N-dimethylglycinate) ester of vinblastine. The sulfate salt form enhances its solubility for pharmaceutical applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | 2C₄₈H₆₃N₅O₉ · 3H₂O₄S |

| Molecular Weight | 2002.33 g/mol |

| IUPAC Name | methyl (2β,3β,4β,5α,12β,19α)-4-((dimethylglycyl)oxy)-3-ethyl-3,4-dihydro-5-hydroxy-8-methoxy-6-methyl-12-((2R,4S,6S,8S)-4-ethyl-4,5,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl)aspidospermidine-3-carboxylate;tris(sulfuric acid) |

| SMILES | CC[C@@]1(C[C@H]2C--INVALID-LINK--([C@@]67[H])--INVALID-LINK--OC)O)OC(=O)CN(C)C">C@(c8c(CCN(C2)C1)c9ccccc9[nH]8)C(=O)OC)O.CC[C@@]1(C[C@H]2C--INVALID-LINK--([C@@]67[H])--INVALID-LINK--OC)O)OC(=O)CN(C)C">C@(c8c(CCN(C2)C1)c9ccccc9[nH]8)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

| Active Moiety | Vinglycinate |

Synthesis of this compound

While specific, proprietary synthesis protocols for this compound are not extensively detailed in publicly available literature, a general synthetic strategy can be inferred from the known chemistry of vinblastine and its derivatives. The synthesis of vinglycinate from vinblastine is a key transformation.

General Synthetic Approach: Esterification of Vinblastine

The synthesis of vinglycinate would logically proceed through the selective esterification of the C4-hydroxyl group of the vindoline moiety within the vinblastine structure with N,N-dimethylglycine.

Experimental Protocol: Synthesis of Vinglycinate from Vinblastine (General Procedure)

-

Protection of Reactive Groups (Optional): Depending on the chosen synthetic route, other reactive functional groups within the vinblastine molecule, such as the hydroxyl group on the catharanthine portion, may need to be protected to ensure selective esterification at the desired C4 position.

-

Activation of N,N-dimethylglycine: The carboxylic acid of N,N-dimethylglycine is activated to facilitate the esterification reaction. This can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive acyl halide or anhydride.

-

Esterification Reaction: Vinblastine is reacted with the activated N,N-dimethylglycine in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize any acid generated during the reaction. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Deprotection (if applicable): If protecting groups were used, they are removed under appropriate conditions that do not affect the newly formed ester linkage.

-

Purification of Vinglycinate: The crude vinglycinate is purified using chromatographic techniques, such as column chromatography on silica gel or preparative HPLC, to yield the pure product.

-

Salt Formation: The purified vinglycinate free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of sulfuric acid to form the this compound salt. The salt is then isolated by precipitation and filtration, followed by drying under vacuum.

Mechanism of Action: Inhibition of Microtubule Polymerization

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamic process of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.

Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the metaphase of mitosis, ultimately inducing apoptosis (programmed cell death).[1][2]

Conclusion

This compound represents a significant modification of the natural product vinblastine, with the aim of improving its therapeutic index. Understanding its chemical structure and potential synthetic routes is crucial for the development of novel analogs and drug delivery systems. The primary mechanism of action, shared with other vinca alkaloids, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Further research into the specific synthesis and biological activity of this compound will continue to be of high interest to the cancer research and drug development communities.

References

Preclinical Pharmacological Profile of Vinglycinate Sulfate: A Methodological and Data-Centric Guide

Introduction

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the limited specific information on vinglycinate sulfate. Secondly, it provides researchers, scientists, and drug development professionals with a representative framework for the preclinical pharmacological profiling of a novel anti-cancer agent, using hypothetical data and generalized protocols that would be relevant for a compound of this class. The methodologies, data tables, and visualizations presented below are illustrative of the standard preclinical assessment such a compound would undergo today.

Pharmacodynamic Profile

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on the body and its mechanism of action. For a vinca alkaloid analog, this would focus on its anti-proliferative and cytotoxic effects on cancer cells.

In Vitro Anti-proliferative Activity

A primary assessment involves determining the concentration of the drug that inhibits cancer cell growth by 50% (IC50) across a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to a range of concentrations. The cells are treated with these dilutions and incubated for 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution (e.g., acidified isopropanol). The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The IC50 values are then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15.2 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 18.5 |

| K562 | Leukemia | 9.7 |

Mechanism of Action: Microtubule Disruption

Vinca alkaloids exert their anti-cancer effects by interfering with microtubule dynamics. This leads to cell cycle arrest and apoptosis.

Experimental Protocol: Immunofluorescence Staining for Microtubules

-

Cell Culture and Treatment: HeLa cells are grown on glass coverslips and treated with this compound at its IC50 concentration for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides.

-

Microscopy: The cells are visualized using a fluorescence microscope to observe the structure of the microtubule network. Disruption of the normal filamentous network and formation of tubulin paracrystals would be indicative of the drug's mechanism.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point) are used.

-

Drug Administration: this compound is administered as a single intravenous (IV) bolus dose (e.g., 2 mg/kg).

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (2 mg/kg IV)

| Parameter | Description | Value |

| Cmax | Maximum plasma concentration | 1,250 ng/mL |

| Tmax | Time to reach Cmax | 5 min |

| AUC(0-inf) | Area under the plasma concentration-time curve | 3,500 ng*h/mL |

| t1/2 | Elimination half-life | 4.2 h |

| CL | Clearance | 0.57 L/h/kg |

| Vd | Volume of distribution | 3.4 L/kg |

Toxicology Profile

Toxicology studies are essential to determine the safety profile of a drug candidate.

Experimental Protocol: Acute Intravenous Toxicity Study in Rodents

-

Animal Model: Groups of male and female Swiss Webster mice (n=10 per group) are used.

-

Dose Administration: Increasing single doses of this compound are administered intravenously. A control group receives the vehicle.

-

Observation: The animals are observed for signs of toxicity and mortality for 14 days.

-

LD50 Calculation: The dose that is lethal to 50% of the animals (LD50) is calculated using statistical methods (e.g., the Miller-Tainter method).

Table 3: Hypothetical Acute Toxicity of this compound in Mice

| Route of Administration | Sex | LD50 (mg/kg) |

| Intravenous | Male | 7.5 |

| Intravenous | Female | 7.2 |

Preclinical Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel anti-cancer compound.

While specific preclinical data for this compound remains largely confined to historical and inaccessible literature, the framework presented here offers a comprehensive overview of the modern preclinical evaluation process for a similar anti-cancer compound. This guide provides researchers with standardized experimental protocols, illustrative data, and logical workflows that are fundamental to the progression of a novel therapeutic from the laboratory to clinical investigation. The principles of characterizing the pharmacodynamics, pharmacokinetics, and toxicology are universal in drug development and serve as the bedrock for assessing the potential of any new chemical entity.

In Vitro Cytotoxicity of Vinglycinate Sulfate on Cancer Cell Lines: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the cytotoxic properties of vinca alkaloids against various cancer cell lines. It includes quantitative data, comprehensive experimental protocols, and visualizations of the underlying molecular mechanisms and experimental procedures.

Introduction to Vinca Alkaloids and their Mechanism of Action

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents widely used in cancer chemotherapy.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular functions, particularly mitotic spindle formation during cell division.[2] By binding to β-tubulin, vinca alkaloids inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest in the metaphase of the cell cycle.[1][2] This prolonged arrest triggers a cascade of signaling events, ultimately culminating in programmed cell death, or apoptosis.[3][4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for vincristine and vinblastine against a range of human cancer cell lines. These values demonstrate the potent cytotoxic activity of these compounds, typically in the nanomolar range.

Table 1: IC50 Values of Vincristine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| L1210 | Leukemia | 4.4 | Continuous | [5][6] |

| S49 | Lymphoma | 5 | Continuous | [5][6] |

| Neuroblastoma | Neuroblastoma | 33 | Continuous | [5][6] |

| HeLa | Cervical Cancer | 1.4 | Continuous | [5][6] |

| HL-60 | Leukemia | 4.1 | Continuous | [5][6] |

| L5178Y | Lymphoblastic Leukemia | 5.8 | Not Specified | [7] |

Table 2: IC50 Values of Vinblastine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| L1210 | Leukemia | 4.0 | Continuous | [5][6] |

| S49 | Lymphoma | 3.5 | Continuous | [5][6] |

| Neuroblastoma | Neuroblastoma | 15 | Continuous | [5][6] |

| HeLa | Cervical Cancer | 2.6 | Continuous | [5][6] |

| HL-60 | Leukemia | 5.3 | Continuous | [5][6] |

| L5178Y | Lymphoblastic Leukemia | 44 | Not Specified | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Vincristine sulfate or Vinblastine sulfate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the vinca alkaloid in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Vinca Alkaloid-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by vinca alkaloids, leading to apoptotic cell death.

Caption: Vinca alkaloid-induced signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The diagram below outlines the typical workflow for assessing the in vitro cytotoxicity of a compound like vinglycinate sulfate.

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion

While specific data for this compound remains to be published, the extensive research on its parent compound, vinblastine, and the closely related vincristine, provides a strong foundation for understanding its likely cytotoxic properties. As vinca alkaloids, they are potent antimitotic agents that induce apoptosis in a variety of cancer cell lines at low nanomolar concentrations. The provided protocols and workflows offer a standardized approach for the in vitro evaluation of this compound and other novel vinca alkaloid derivatives. Further research is warranted to elucidate the specific cytotoxic profile and molecular interactions of this compound.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]

Vinglycinate Sulfate's Impact on Tubulin Polymerization Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Vinglycinate sulfate, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent inhibitor of tubulin polymerization. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its impact on microtubule dynamics. Due to the limited availability of direct research on this compound, this document leverages the extensive data available for its parent compound, vinblastine, as a primary reference for its biochemical and cellular effects. This guide includes a summary of quantitative data, detailed experimental protocols for assessing tubulin polymerization, and visualizations of the pertinent cellular signaling pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.

Vinca alkaloids, a class of antineoplastic agents derived from the Madagascar periwinkle (Catharanthus roseus), exert their cytotoxic effects by interfering with tubulin polymerization.[1] this compound is a molecular modification of vinblastine, designed to alter its pharmacological properties.[2] Like other vinca alkaloids, this compound's primary mechanism of action is the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the effects of this compound on tubulin polymerization dynamics.

Mechanism of Action

This compound, like vinblastine, binds to the β-tubulin subunit at a specific site known as the vinca domain.[2] This binding event sterically hinders the association of tubulin dimers, thereby preventing the elongation of microtubules. At higher concentrations, vinca alkaloids can induce the depolymerization of existing microtubules.[5] The disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, causing cells to arrest in the M-phase of the cell cycle.[3] Prolonged mitotic arrest activates downstream signaling pathways, ultimately leading to programmed cell death (apoptosis).[6]

Structural Relationship to Vinblastine

Vinglycinate is a derivative of vinblastine where the acetyl group at the C4 position of the vindoline moiety is replaced by a glycinate group. This modification can influence the compound's solubility, tissue penetration, and metabolic profile. The core pharmacophore responsible for tubulin binding is retained, and thus the fundamental mechanism of action is expected to be highly similar to that of vinblastine.

Quantitative Data on Tubulin Polymerization Inhibition

| Compound | IC50 (Tubulin Polymerization) | Cell Line/System | Reference |

| Vinblastine | 0.54 µM | Purified tubulin | [7] |

| Vinblastine | 4.3 x 10-7 M (0.43 µM) | Porcine brain tubulin | [8] |

| Vinblastine | 32 µM | Tubulin | [5] |

| Vinorelbine | 0.80 µM | Purified tubulin | [7] |

| Vinflunine | 1.2 µM | Purified tubulin | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on tubulin polymerization.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the increase in turbidity at 340 nm as a result of microtubule formation.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound stock solution (in DMSO or appropriate solvent)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-chilled 96-well plate on ice, add the desired volume of the compound dilutions.

-

Add the tubulin solution to each well. The final volume should be between 100 and 200 µL.

-

Place the plate in the spectrophotometer pre-heated to 37°C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing tubulin, buffers, GTP, and a fluorescent reporter.

-

This compound stock solution.

-

Fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter (e.g., DAPI can be used with excitation at 360 nm and emission at 450 nm).[9]

Procedure:

-

Prepare the tubulin and compound dilutions as described in the absorbance-based assay.

-

Add the fluorescent reporter to the tubulin solution according to the kit manufacturer's instructions.

-

In a black 96-well plate, combine the compound dilutions and the tubulin/reporter mixture.

-

Place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Record the fluorescence intensity at regular intervals for the duration of the polymerization reaction.

-

Analyze the data to determine the effect of this compound on the polymerization kinetics.

High-Content Cellular Imaging of Microtubule Integrity

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.[9]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Fix, permeabilize, and stain the cells for α-tubulin and nuclei.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify changes in microtubule morphology, such as depolymerization, bundling, or fragmentation.

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily centered around the mitotic checkpoint, leading to apoptosis.

Caption: this compound's Mechanism of Action Leading to Apoptosis.

The prolonged arrest in mitosis activates stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) cascade.[2] Additionally, vinca alkaloids have been shown to activate the NF-κB signaling pathway, which can also contribute to the induction of apoptosis.[10][11]

Caption: General Workflow for In Vitro Tubulin Polymerization Assay.

Conclusion

This compound is a potent anti-mitotic agent that functions through the inhibition of tubulin polymerization. Its mechanism of action is analogous to that of its parent compound, vinblastine. The disruption of microtubule dynamics by this compound leads to cell cycle arrest in mitosis and the activation of apoptotic signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other tubulin-targeting anticancer agents. Further research is warranted to elucidate the specific quantitative differences in the biochemical and cellular activities of this compound compared to vinblastine.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Unraveling the Anti-Tumor Potential of Vinca Alkaloids: A Technical Guide to Early-Stage Research on Vinglycinate Sulfate Analogs

Disclaimer: The term "vinglycinate sulfate" does not correspond to a recognized compound in widespread scientific literature. This guide, therefore, focuses on the early-stage anti-tumor research of its closest structural and functional analogs, the well-established vinca alkaloids, vincristine sulfate and vinblastine sulfate . This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core pre-clinical findings and methodologies.

Introduction: The Vinca Alkaloids - A Cornerstone of Cancer Chemotherapy

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents that have been instrumental in the treatment of various cancers for decades. Vincristine and vinblastine, the two most prominent members of this family, exert their potent anti-tumor effects by interfering with the dynamics of microtubule assembly, a critical process for cell division. This guide delves into the foundational pre-clinical research that elucidated their mechanism of action and established their anti-neoplastic activity.

Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest

The primary anti-tumor activity of vinca alkaloids stems from their ability to bind to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to the arrest of cancer cells in the metaphase of mitosis, ultimately triggering programmed cell death (apoptosis).

Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The prolonged mitotic arrest induced by vinca alkaloids activates a cascade of signaling events culminating in apoptosis. While the complete network is complex, a simplified representation of the intrinsic apoptotic pathway triggered by mitotic catastrophe is illustrated below.

Quantitative In Vitro Anti-Tumor Activity

The cytotoxic effects of vincristine and vinblastine have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter determined in these studies.

| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |

| L1210 | Mouse Leukemia | 4.4 | 4.0 | [1] |

| S49 | Mouse Lymphoma | 5 | 3.5 | [1] |

| Neuroblastoma | Mouse Neuroblastoma | 33 | 15 | [1] |

| HeLa | Human Cervical Cancer | 1.4 | 2.6 | [1] |

| HL-60 | Human Leukemia | 4.1 | 5.3 | [1] |

| SU-DHL-5 | Human B-cell Lymphoma | 0.001166 (µM) | - | [2] |

| MOLM-13 | Human Acute Myeloid Leukemia | 0.001303 (µM) | - | [2] |

| ATN-1 | Human T-cell Leukemia | 0.001561 (µM) | - | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Quantitative In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies using animal models, typically mouse xenografts, are crucial for evaluating the anti-tumor efficacy of drug candidates in a whole-organism context.

| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| BALB/c Mice | L5178Y Lymphoma | Vincristine | 0.30 mg/kg | Significant reduction in tumor volume | [3] |

| C57Bl/6J Mice | Rhabdomyosarcoma (Rd76-9) | Vincristine | 0.4 mg/kg | Dose-dependent reduction in tumor volume | [4] |

| Nude Mice | Neuroblastoma (GI-LI-N) | Vinblastine | 0.5 mg/kg | Significant inhibition of tumor growth | [5] |

| Nude Mice | Neuroblastoma (SK-N-MC) | Vinblastine (low-dose continuous) | 1 mg/m²/day | Sustained tumor regression | [6] |

Detailed Experimental Protocols

Reproducibility in scientific research relies on detailed and accurate reporting of experimental methods. The following sections outline the typical protocols used in the early-stage evaluation of vinca alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the vinca alkaloid (e.g., 0.1 nM to 10 µM) for a specified period (typically 48-72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This model involves the transplantation of human tumor cells into immunodeficient mice.

Protocol Details:

-

Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][8][9]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volumes are measured regularly using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The vinca alkaloid is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion and Future Directions

The early-stage research on vincristine and vinblastine laid a robust foundation for their successful clinical development as anti-cancer agents. Their well-defined mechanism of action, potent in vitro cytotoxicity, and significant in vivo efficacy have established them as indispensable tools in the oncologist's arsenal. Future research in this area may focus on the development of novel vinca alkaloid derivatives with improved therapeutic indices, strategies to overcome drug resistance, and the exploration of combination therapies to enhance their anti-tumor activity. The detailed understanding of their preclinical profile, as outlined in this guide, remains critical for the rational design and development of the next generation of microtubule-targeting cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. mdpi.com [mdpi.com]

- 4. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Toxicological Assessment of Vinglycinate Sulfate in Animal Models: A Technical Overview Based on Vincristine Sulfate Data

Disclaimer: As of October 2025, publicly available toxicological data specifically for vinglycinate sulfate is limited. This document provides a representative toxicological assessment based on data from vincristine sulfate, a structurally related vinca alkaloid. The information herein should be considered as a surrogate until specific data for this compound becomes available.

This technical guide provides a summary of the toxicological profile of vinca alkaloids, using vincristine sulfate as a model compound, in various animal models. The data is intended for researchers, scientists, and drug development professionals.

Quantitative Toxicology Data

The following tables summarize the quantitative toxicological data for vincristine sulfate in different animal species. This data is crucial for understanding the dose-dependent toxicity of this class of compounds.

Table 1: Acute Toxicity of Vincristine Sulfate

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Intravenous | 2.1 |

| Rat | Intravenous | 1.0 |

| Hamster | Intravenous | 3.5 |

| Rabbit | Intravenous | 0.5 |

| Dog | Intravenous | 0.025 |

| Monkey | Intravenous | 0.1 |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) for Vincristine Sulfate

| Species | Duration of Study | Route of Administration | NOAEL (mg/kg/day) |

| Rat | 13 weeks | Intravenous | 0.01 |

| Dog | 13 weeks | Intravenous | 0.0025 |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. Below are representative protocols for key experiments.

1. Acute Intravenous Toxicity Study in Rats

-

Test System: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.

-

Dose Administration: A single dose of vincristine sulfate dissolved in saline was administered via the tail vein.

-

Dose Groups: At least 4 dose groups were used, with doses selected to bracket the expected LD50 value. A control group received saline only.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.

-

Endpoints:

-

Clinical signs (e.g., changes in activity, posture, breathing).

-

Body weight changes.

-

Mortality.

-

Gross necropsy on all animals at the end of the study.

-

-

Data Analysis: The LD50 was calculated using a recognized statistical method (e.g., probit analysis).

2. 13-Week Subchronic Intravenous Toxicity Study in Dogs

-

Test System: Beagle dogs, approximately 6 months old, equal numbers of males and females.

-

Dose Administration: Vincristine sulfate was administered intravenously once a week for 13 weeks.

-

Dose Groups: Three dose groups and a control group (saline) were used.

-

Observations and Examinations:

-

Daily: Clinical signs of toxicity.

-

Weekly: Body weight and food consumption.

-

Pre-study and at weeks 4, 8, and 13: Ophthalmoscopy, electrocardiography (ECG), hematology, and clinical chemistry.

-

At termination: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

-

Data Analysis: Statistical analysis was performed to identify significant differences between treated and control groups. The NOAEL was determined as the highest dose that did not produce any significant adverse effects.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding.

Caption: A generalized workflow for conducting animal toxicology studies.

Vinca alkaloids, including vincristine, exert their cytotoxic effects primarily by interfering with microtubule dynamics. This disruption of microtubule function is also the underlying cause of their dose-limiting neurotoxicity.

Caption: Proposed mechanism of action and toxicity for this compound.

The primary mechanism of action for vinca alkaloids is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of microtubule function leads to mitotic arrest in rapidly dividing cells, such as cancer cells, and ultimately results in apoptosis.[1] In non-dividing cells like neurons, the disruption of microtubules, which are crucial for axonal transport, leads to the characteristic neurotoxicity associated with this class of drugs.[1] The metabolism of vincristine primarily occurs in the liver via the cytochrome P450 3A subfamily, and the majority of the drug is excreted in the feces.[2] The most significant and dose-limiting toxicity of vincristine is neurotoxicity, which can affect the peripheral, central, and autonomic nervous systems.[1]

References

Understanding the Molecular Targets of Vinglycinate Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinglycinate sulfate is a semi-synthetic derivative of the vinca alkaloid vinblastine, developed as an antineoplastic agent. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular targets of this compound, drawing upon the well-established mechanism of the vinca alkaloid class. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from its parent compound, vinblastine, and the closely related vincristine to provide a robust understanding of its expected molecular interactions and cellular effects.

Core Molecular Target: β-Tubulin and Microtubule Dynamics

The principal molecular target of this compound, like all vinca alkaloids, is the tubulin protein, the fundamental building block of microtubules.[1][2] Specifically, these agents bind to the β-tubulin subunit at a distinct site, known as the vinca-binding domain, located at the interface between two tubulin heterodimers.[2] This binding event has profound consequences on the dynamic instability of microtubules, a process essential for the proper formation and function of the mitotic spindle during cell division.

The interaction of this compound with tubulin leads to the following key effects:

-

Inhibition of Microtubule Polymerization: By binding to tubulin dimers, this compound sterically hinders their ability to assemble into protofilaments and subsequently into microtubules.[1] This action effectively decreases the rate and extent of microtubule growth.

-

Destabilization of Existing Microtubules: At higher concentrations, vinca alkaloids can induce the depolymerization of existing microtubules.[1]

-

Formation of Paracrystalline Aggregates: In the presence of high concentrations of vinca alkaloids, tubulin can self-assemble into non-functional paracrystalline aggregates instead of forming proper microtubules.[1]

This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Quantitative Data on Vinca Alkaloid-Tubulin Interactions

| Compound | Target | Assay | Parameter | Value | Reference |

| Vinblastine | Embryonic Chick Brain Tubulin | [acetyl-3H]vinblastine binding | KA | 3-5 x 105 M-1 | [3] |

| Vincristine | Embryonic Chick Brain Tubulin | Competitive Inhibition of [acetyl-3H]vinblastine binding | Ki | 1.7 x 10-5 M | [3] |

| Vinorelbine | Tubulin | Not Specified | K1K2 | 2 x 1011 M-1 | [1] |

| Vincristine | Tubulin | Not Specified | K1K2 | ~5 x 1012 M-1 | [1] |

Note: The binding affinity of vinca alkaloids can be influenced by experimental conditions, such as the presence of GTP.

Signaling Pathway and Cellular Consequences

The interaction of this compound with tubulin initiates a signaling cascade that ultimately leads to apoptotic cell death.

Caption: this compound Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of vinca alkaloids with tubulin and their effects on cells.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time.

Materials:

-

Purified tubulin (>99%)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound or other test compounds

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On ice, add the polymerization buffer to the wells of a pre-chilled 96-well plate.

-

Add the desired concentrations of this compound or control vehicle to the wells.

-

Add purified tubulin to each well to a final concentration of 1-3 mg/mL.

-

Add GTP to each well to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

Caption: Tubulin Polymerization Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a compound.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry, which is proportional to their DNA content.

Materials:

-

Cancer cell line of interest (e.g., HeLa, K562)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histograms are analyzed to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound exerts its anticancer effects by targeting a fundamental process in cell division: microtubule dynamics. Through its binding to β-tubulin, it disrupts the delicate equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis. While specific quantitative data for this compound remains elusive in readily available literature, the extensive research on its parent compound, vinblastine, and other vinca alkaloids provides a strong framework for understanding its molecular mechanism of action. The experimental protocols detailed in this guide offer robust methods for the further investigation and characterization of this compound and other microtubule-targeting agents.

References

- 1. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dissolving and Utilizing Vinglycinate Sulfate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinglycinate sulfate is a semi-synthetic vinca alkaloid derived from vinblastine. Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cells. This property makes it a compound of interest for cancer research and drug development. These application notes provide a detailed protocol for the dissolution of this compound and its application in common in vitro assays, such as cytotoxicity and tubulin polymerization assays.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | 2C₄₈H₆₃N₅O₉ · 3H₂O₄S | [1] |

| Molecular Weight | 2002.33 g/mol | [1] |

| CAS Number | 7281-31-4 | [1] |

| Appearance | Solid powder | |

| Storage | -20°C for long-term storage | [2] |

Dissolution Protocol

Proper dissolution of this compound is critical for accurate and reproducible in vitro experiments. While specific solubility data for this compound in various solvents is not widely published, a protocol can be adapted from that of the structurally similar compound, vincristine sulfate.

Recommended Solvent: Sterile Dimethyl Sulfoxide (DMSO) for stock solutions. For working solutions, sterile aqueous solutions such as phosphate-buffered saline (PBS) or cell culture medium are recommended.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 2.0 mg of the compound.

-

Solvent Addition: Based on the molecular weight (2002.33 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Volume (L) = 0.002 g / (2002.33 g/mol * 0.01 mol/L) = 0.0001 L = 100 µL

-

-

Dissolution: Add 100 µL of sterile DMSO to the 2.0 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: For aqueous working solutions, it is recommended to dilute the DMSO stock solution in the final aqueous medium to a concentration where the final DMSO concentration is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Assay Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations may range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., Colchicine)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare reaction mixtures in a microcuvette or 96-well plate. Each reaction should contain tubulin polymerization buffer, GTP (1 mM), and purified tubulin (e.g., 2 mg/mL).

-

Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO), a positive control (paclitaxel, which promotes polymerization), and a negative control (colchicine, which inhibits polymerization).

-

Initiation of Polymerization: Place the cuvette or plate in the spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the amount of tubulin polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of the this compound-treated samples to the controls to determine its effect on tubulin polymerization.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's Mechanism of Action.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This document provides a foundational protocol for the dissolution and in vitro application of this compound. Researchers should note that the provided protocols are general guidelines and may require optimization based on the specific cell lines and experimental conditions used. The lack of extensive published data on this compound necessitates careful experimental design and validation. The information provided for the closely related compound, vincristine sulfate, serves as a valuable starting point for these investigations.

References

Application Notes and Protocols for Administering Vincristine Sulfate in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the administration of vincristine sulfate in various murine cancer models. This document is intended to guide researchers in designing and executing in vivo efficacy and toxicity studies of this widely used chemotherapeutic agent.

Introduction

Vincristine sulfate is a vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] It is a potent antineoplastic agent used in the treatment of various human cancers, including leukemia, lymphoma, and rhabdomyosarcoma.[1][2] Murine cancer models are indispensable tools for preclinical evaluation of anticancer drugs like vincristine sulfate, allowing for the assessment of efficacy, toxicity, and pharmacokinetics in a living organism.

Mechanism of Action

Vincristine sulfate exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][3] The drug binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[1] This disruption prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[3] Consequently, the cell cycle is arrested in the metaphase, leading to apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy and toxicity of vincristine sulfate in various murine cancer models.

Table 1: Efficacy of Vincristine Sulfate in Murine Cancer Models

| Cancer Model | Mouse Strain | Vincristine Sulfate Dose and Schedule | Key Efficacy Findings | Reference(s) |

| Rhabdomyosarcoma (Rd76-9 xenograft) | Not Specified | 0.1, 0.2, or 0.4 mg/kg, twice (day 7 and 14 post-inoculation) | Dose-dependent reduction in tumor volume. The in vivo IC50 was determined to be 0.25 mg/kg. | [4] |

| Rhabdomyosarcoma (allografts) | Not Specified | Single dose at tumor initiation | No significant impact on tumor growth or survival as a single agent in these models. | [5] |

| Murine T-cell Lymphoid Leukemia | Not Specified | Not Specified | Increased survival time in mice inoculated with vincristine-resistant cells (LBR-V160) compared to the sensitive parental line (LBR-), with median survival of 41 days versus 23 days, respectively. | [6] |

Table 2: Toxicity of Vincristine Sulfate in Mice

| Mouse Strain | Vincristine Sulfate Dose and Schedule | Key Toxicity Findings | Reference(s) |

| B6D2F1 | Single IP doses of 1.0, 1.5, 2.0, and 3.0 mg/kg | Dose-dependent body weight loss, reticulocytopenia, granulocytopenia, elevated plasma alkaline phosphatase, GPT, and GOT activities. Damage to the gastrointestinal epithelium. | |

| Not Specified | 0.25 mg/kg (IC50 dose for rhabdomyosarcoma) in combination with RCM1-NPFA | The combination therapy was non-toxic as demonstrated by liver metabolic panels. | [7][8] |

| Balb/c | Three doses of 0.03 mg | Significant decrease in the mass of the thymus, spleen, ovary, uterus, kidneys, and pancreas. | [9] |

Experimental Protocols

Preparation of Vincristine Sulfate for Injection

Vincristine sulfate is soluble in water and is typically diluted in sterile 0.9% sodium chloride (normal saline) for injection.[10] The pH of the final solution should be maintained between 4.0 and 5.0.[5]

Materials:

-

Vincristine Sulfate, USP

-

Sterile 0.9% Sodium Chloride Injection, USP

-

Sterile vials

-

Syringes and needles (appropriate gauge for injection)

-

Laminar flow hood or designated clean area

Procedure:

-

Calculate the required amount of vincristine sulfate based on the desired concentration and the total volume needed for the study cohort.

-

In a sterile environment (e.g., a laminar flow hood), reconstitute the vincristine sulfate powder with the appropriate volume of sterile 0.9% sodium chloride.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

-

Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.

-

The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL for mice).

Administration of Vincristine Sulfate

Intravenous (IV) Injection (Tail Vein)

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad (optional, to dilate the tail veins)

-

70% ethanol or isopropanol wipes

-

Sterile syringes (e.g., 1 mL) with a 27-30 gauge needle

-

Prepared vincristine sulfate solution

Procedure:

-

Warm the mouse's tail using a heat lamp or warming pad for a few minutes to increase blood flow and make the veins more visible.

-

Place the mouse in a suitable restrainer.

-

Wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.

-

Identify one of the lateral tail veins.

-

Hold the tail firmly and insert the needle, bevel up, into the vein at a shallow angle.

-

Gently pull back on the plunger to check for blood return, confirming proper placement in the vein.

-

Slowly inject the vincristine sulfate solution.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Monitor the mouse for any signs of distress or extravasation (leakage of the drug into the surrounding tissue).

Intraperitoneal (IP) Injection

Materials:

-

Sterile syringes (e.g., 1 mL) with a 25-27 gauge needle

-

70% ethanol or isopropanol wipes

-

Prepared vincristine sulfate solution

Procedure:

-

Securely restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

Wipe the lower right quadrant of the abdomen with a 70% alcohol wipe. This location is chosen to avoid the cecum and urinary bladder.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Gently pull back on the plunger to ensure that no fluid (e.g., urine or intestinal contents) is aspirated.

-

Inject the vincristine sulfate solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Monitoring of Murine Models

Tumor Growth:

-

For subcutaneous tumors, measure the tumor dimensions (length and width) using calipers 2-3 times per week.[11]

-

Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (length x width²) / 2 .[12]

-

The humane endpoint for a single tumor in a mouse is typically a volume of 2000 mm³.[13]

Toxicity:

-

Monitor the body weight of each mouse 2-3 times per week. Significant weight loss (e.g., >15-20%) is a sign of toxicity.[11]

-

Observe the mice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and food/water intake.

-

At the end of the study, or at predetermined time points, blood can be collected for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

Visualizations

Caption: Mechanism of action of vincristine sulfate.

Caption: Experimental workflow for in vivo efficacy studies.

References

- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]

- 13. Article - Standard on Tumor Productio... [policies.unc.edu]

Establishing Effective Dosage of Vinglycinate Sulfate for Cell Culture Experiments

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinglycinate sulfate, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an anti-neoplastic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] Accurate determination of its effective dosage is critical for the success and reproducibility of in vitro studies. This document provides a comprehensive guide for researchers to establish the optimal concentration of this compound for various cell culture experiments. The protocols outlined below are designed to determine the half-maximal inhibitory concentration (IC50) and to select appropriate doses for mechanism-of-action studies.

Mechanism of Action

Vinca alkaloids, including this compound, exert their cytotoxic effects by interfering with the dynamics of microtubules.[2] These cytoskeletal proteins are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. This compound binds to β-tubulin and inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption leads to the depolymerization of existing microtubules and prevents the formation of new ones, resulting in mitotic arrest at the metaphase stage and subsequent induction of apoptosis.[3]

Caption: this compound Mechanism of Action.

Data Presentation